molecular formula C16H27NO4 B13338311 5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 1251007-77-8

5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B13338311
CAS No.: 1251007-77-8
M. Wt: 297.39 g/mol
InChI Key: XVCBVMLWUMICGX-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 2-ethyl 5-azaspiro[35]nonane-2,5-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butylamine with ethyl 2-bromoacetate under basic conditions to form an intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .

Scientific Research Applications

5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1251007-77-8

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate

InChI

InChI=1S/C16H27NO4/c1-5-20-13(18)12-10-16(11-12)8-6-7-9-17(16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3

InChI Key

XVCBVMLWUMICGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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